(4-BROMO-5-ETHYL-2-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE
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Overview
Description
(4-BROMO-5-ETHYL-2-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE is a complex organic compound that features a thienyl ring substituted with a bromo and ethyl group, and a diazepan ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-5-ETHYL-2-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-5-ETHYL-2-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl ring can yield sulfoxides or sulfones, while substitution of the bromo group can result in various substituted derivatives.
Scientific Research Applications
(4-BROMO-5-ETHYL-2-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-BROMO-5-ETHYL-2-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE involves its interaction with specific molecular targets. The thienyl ring can interact with aromatic residues in proteins, while the diazepan ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-5-ethyl-2-thienyl)(4-methyl-1-piperazinyl)methanone: Similar structure but with a piperazine ring instead of a diazepan ring.
(4-Bromo-5-ethyl-2-thienyl)(4-methyl-1-piperidinyl)methanone: Similar structure but with a piperidine ring.
Uniqueness
The presence of both a thienyl and diazepan ring in (4-BROMO-5-ETHYL-2-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE makes it unique compared to other similar compounds. This combination of rings can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-bromo-5-ethylthiophen-2-yl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2OS/c1-3-11-10(14)9-12(18-11)13(17)16-6-4-5-15(2)7-8-16/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWNVPJVVCNIAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCCN(CC2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816892 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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